Cycloprotobuxine C

Description

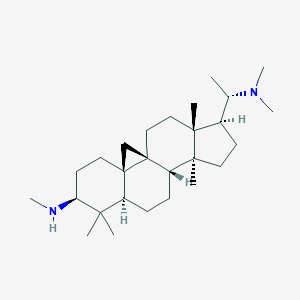

Structure

2D Structure

3D Structure

Properties

CAS No. |

1936-70-5 |

|---|---|

Molecular Formula |

C27H48N2 |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |

InChI |

InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1 |

InChI Key |

PLKVWYPBRRRIQG-QGSMACLHSA-N |

SMILES |

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C |

Canonical SMILES |

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |

Other CAS No. |

1936-70-5 |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Plant Sources and Geographic Distribution of Cycloprotobuxine C

Buxus bodinieri Levl.

Buxus bodinieri is a source from which this compound has been isolated.

Geographic Distribution: This species is native to China, where it is found in several provinces including Gansu, Guangdong, Guangxi, Guizhou, Henan, Hubei, Jiangxi, Shaanxi, Sichuan, Yunnan, and Zhejiang. It typically grows in forests in hilly areas and on mountain slopes.

Buxus hyrcana

While extensive phytochemical studies have been conducted on Buxus hyrcana, leading to the isolation of various alkaloids, the specific isolation of this compound from this species is not explicitly documented in the available literature. researchgate.netumanitoba.ca

Geographic Distribution: Buxus hyrcana is native to the Hyrcanian forests, which stretch across parts of Iran and Azerbaijan near the Caspian Sea. researchgate.net

Buxus malayana

This compound has been reported to be isolated from Buxus malayana.

Geographic Distribution: Buxus malayana is native to and widely distributed in Peninsular Malaysia, commonly found on limestone hills. researchgate.net

Buxus microphylla

Numerous alkaloids have been isolated from Buxus microphylla, however, the presence of this compound has not been specifically confirmed in the reviewed literature. nih.govwho.intnih.govrsc.org

Geographic Distribution: Buxus microphylla, also known as Japanese or littleleaf boxwood, is native to East Asia, particularly Japan and Taiwan. selinawamucii.com It is also cultivated in other parts of the world.

Buxus papillosa C.K. Schneid.

Phytochemical investigations of Buxus papillosa have led to the identification of numerous steroidal alkaloids. researchgate.net However, the isolation of this compound from this particular species has not been reported in the surveyed scientific literature.

Geographic Distribution: Buxus papillosa is endemic to Pakistan, commonly found in the foothills of Punjab, N.W.F.P., and Baluchistan. efloras.org There are conflicting reports suggesting it is also native to China, Japan, and Korea, as well as Mexico and South Africa. selinawamucii.com

Buxus sempervirens

This compound is a known constituent of Buxus sempervirens.

Geographic Distribution: Commonly known as the common or European box, this species is native to western and southern Europe, northwest Africa, and southwest Asia, extending to Turkey and Iran. wellcomeopenresearch.orgresearchgate.net It is also widely cultivated as an ornamental plant in many other parts of the world, including North America. wellcomeopenresearch.org

Data Tables

Table 1: Geographic Distribution of Buxus Species

| Plant Species | Native Geographic Distribution |

| Buxus bodinieri | China (Gansu, Guangdong, Guangxi, Guizhou, Henan, Hubei, Jiangxi, Shaanxi, Sichuan, Yunnan, Zhejiang) |

| Buxus hyrcana | Hyrcanian forests (Iran, Azerbaijan) researchgate.net |

| Buxus malayana | Peninsular Malaysia researchgate.net |

| Buxus microphylla | East Asia (Japan, Taiwan) selinawamucii.com |

| Buxus papillosa | Endemic to Pakistan (Punjab, N.W.F.P., Baluchistan) efloras.org |

| Buxus sempervirens | Western and southern Europe, northwest Africa, southwest Asia wellcomeopenresearch.orgresearchgate.net |

Advanced Extraction Techniques for Triterpenoidal Alkaloids

The initial and critical step in isolating this compound from its natural source, typically plants of the Buxus genus, is extraction. The goal is to efficiently separate the desired alkaloid from the complex plant matrix.

Modern Solid-Liquid Extraction Approaches

Traditional methods for obtaining natural products include maceration, percolation, and Soxhlet extraction. nih.govfrontiersin.org Soxhlet extraction, for instance, has been a standard method that uses a limited volume of solvent, which is recycled to dissolve a large amount of material. frontiersin.orgchromatographyonline.com However, these classical techniques are often associated with long extraction times and the use of large quantities of organic solvents, and the heat used in methods like Soxhlet and reflux can potentially degrade thermo-labile compounds. frontiersin.org

To overcome these limitations, several modern solid-liquid extraction techniques have been developed that offer improved efficiency, reduced solvent consumption, and shorter processing times. nih.gov These are often referred to as "green" extraction techniques. acs.org

Ultrasound-Assisted Extraction (UAE): In UAE, the plant material is immersed in a solvent and subjected to ultrasonic waves. frontiersin.org This process enhances solvent penetration into the plant cells and accelerates mass transfer, often leading to higher yields in shorter times. researchgate.net Studies have shown UAE to be highly efficient for extracting triterpenes. researchgate.netnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release their contents. frontiersin.orgchromatographyonline.com This method significantly reduces extraction time and solvent volume. nih.gov For triterpenoid (B12794562) extraction, MAE has been shown to be as effective as UAE. researchgate.net The microwave power is a critical parameter to optimize for maximum yield. nih.gov

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized fluid extraction (PFE), uses conventional solvents at elevated temperatures and pressures. chromatographyonline.commdpi.com These conditions keep the solvent in a liquid state above its boiling point, which decreases its viscosity and increases its penetration capacity, leading to rapid and efficient extractions. mdpi.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govmdpi.com By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned, allowing for selective extraction. The main advantage is that the solvent can be easily removed by depressurization, leaving a solvent-free extract. nih.gov

Table 1: Comparison of Modern Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. frontiersin.org | Reduced extraction time, lower energy use, improved yields. researchgate.net | Potential for localized heating, equipment cost. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for direct heating of the solvent and matrix. frontiersin.org | Very fast, reduced solvent use, high efficiency. nih.gov | Requires specialized equipment, potential for thermal degradation if not controlled. nih.gov |

| Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure. chromatographyonline.com | Fast, efficient, requires less solvent than Soxhlet. mdpi.com | High initial equipment cost. nih.gov |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as a solvent. nih.gov | "Green" solvent (CO2), tunable selectivity, solvent-free product. | High equipment cost, may require a co-solvent for polar compounds. nih.govresearchgate.net |

Considerations for Solvent Selection in Natural Product Extraction

The choice of solvent is a fundamental parameter in the extraction process, as it directly influences the quantity and quality of the extracted compounds. nih.gov The guiding principle is often "like dissolves like," meaning a solvent will more readily dissolve a compound of similar polarity. researchgate.net Triterpenoidal alkaloids like this compound possess a complex structure with varying polarity, making solvent selection crucial.

Solvents commonly used in natural product extraction range from polar (e.g., water, methanol (B129727), ethanol) to non-polar (e.g., hexane, chloroform, dichloromethane). nih.govnih.gov For triterpenes, methanol and ethanol (B145695) are frequently employed. nih.govresearchgate.net Often, binary solvent systems, such as a methanol-water mixture, are more efficient than single solvents. researchgate.netnih.gov For instance, a 90% methanol solution was found to be optimal for extracting triterpenes, polyphenols, and flavonoids from Centella asiatica. nih.gov

For alkaloids specifically, a common preliminary step involves acid-base extraction to enrich the alkaloid fraction. The crude plant material is first extracted with a solvent like ethanol or methanol. The resulting extract is then subjected to a liquid-liquid extraction process. The extract is acidified (e.g., with hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic phase. nih.govnih.gov This aqueous layer is then separated and made alkaline (e.g., with ammonia (B1221849) or sodium hydroxide) to deprotonate the alkaloids, rendering them soluble in a non-polar organic solvent like dichloromethane (B109758) or chloroform. nih.govnih.gov This procedure effectively separates the alkaloids from neutral and acidic plant constituents. nih.gov

Chromatographic Isolation and Purification Strategies

Following extraction, the crude alkaloid mixture contains numerous structurally related compounds. Isolating a single compound like this compound requires sophisticated chromatographic techniques. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) in Alkaloid Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification of alkaloids. uobabylon.edu.iq It offers high resolution and efficiency, allowing for the separation of closely related compounds from a complex mixture. frontiersin.org

For alkaloid purification, reversed-phase columns, such as C8 or C18, are commonly used. nih.govijcmas.com The separation is achieved using a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile. nih.govijcmas.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to effectively separate compounds with a wide range of polarities. nih.gov Detection is commonly performed using a UV detector, as many alkaloids absorb ultraviolet light at specific wavelengths (e.g., 205 nm or 254 nm). nih.govijcmas.com The fractions corresponding to individual peaks on the chromatogram are collected, and the solvent is evaporated to yield the purified compound. nih.gov

Other Preparative Chromatographic Techniques

While HPLC is crucial for final purification, other chromatographic methods are essential for preliminary separation and handling larger quantities of extract. nih.gov

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude alkaloid extract. nih.gov Silica gel is the most frequently used stationary phase (adsorbent). column-chromatography.com Its slightly acidic nature aids in the adsorption and separation of basic alkaloids when using non-polar mobile phases. column-chromatography.com Alumina is another common adsorbent. chemicalpapers.com The crude extract is loaded onto the column, and solvents of increasing polarity are passed through to elute the separated fractions. chemicalpapers.com

Thin-Layer Chromatography (TLC): Preparative TLC can be used for separating small amounts of compounds. researchgate.net The separated bands of compounds on the TLC plate are scraped off, and the compound is extracted from the adsorbent. researchgate.net

Liquid-Liquid Chromatography: These techniques partition compounds between two immiscible liquid phases (a stationary phase and a mobile phase), eliminating issues related to irreversible adsorption onto a solid support. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography method that is highly suitable for separating alkaloids. nih.govnih.gov It allows for high sample recovery and is effective for separating compounds with different polarities using stepwise elution. nih.gov

Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is an all-liquid separation technique. It has been successfully used for the semi-preparative scale isolation of Buxus alkaloids, offering high recovery and purity of the target compound without the use of any solid packing material. nih.gov

Spectroscopic Techniques for Structural Elucidation

Once this compound has been isolated in pure form, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's mass, atomic connectivity, and stereochemistry. umanitoba.ca

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. researchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable clues about the structural components of the alkaloid. mdpi.com For example, the neutral loss of a dimethylamino group is a characteristic fragmentation for certain Buxus alkaloids. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. uobasrah.edu.iq A suite of 1D and 2D NMR experiments is used to assemble the molecular puzzle.

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. uobasrah.edu.iq

¹³C NMR (Carbon NMR): Shows the number of non-equivalent carbon atoms in the molecule. uobasrah.edu.iq Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. umanitoba.ca

2D NMR Experiments: These experiments reveal correlations between different nuclei, allowing for the complete assignment of the structure.

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds (¹H-¹H correlation). mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, which is crucial for connecting different fragments of the molecule. umanitoba.camdpi.com

The complete and unambiguous assignment of all proton and carbon signals using these techniques leads to the final structural elucidation of this compound. mdpi.com Spectroscopic data for the closely related compound, Cycloprotobuxine-D, which has been isolated from Buxus macowanii, provides a reference for the expected chemical shifts. umanitoba.ca

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the related compound Cycloprotobuxine-D (in CDCl₃) Data from a related compound is provided for reference. umanitoba.ca

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 31.6 | 1.05, 1.65 |

| 2 | 30.2 | 1.55, 1.95 |

| 3 | 72.0 | 2.45 (m) |

| 4 | 40.0 | - |

| 5 | 49.3 | 1.30 (d, 11.5) |

| 6 | 21.0 | 1.85, 1.95 |

| 7 | 26.8 | 1.50, 1.70 |

| 8 | 48.0 | - |

| 9 | 20.0 | - |

| 10 | 25.8 | - |

| 11 | 26.0 | 1.55 (s) |

| 12 | 34.5 | 1.70, 2.10 |

| 13 | 45.2 | - |

| 14 | 51.0 | - |

| 15 | 32.5 | 1.35, 1.80 |

| 16 | 28.0 | 1.45, 1.85 |

| 17 | 51.5 | 2.05 (d, 9.0) |

| 18 | 16.5 | 0.75 (s) |

| 19 | 29.8 | 0.40 (d, 4.0), 0.65 (d, 4.0) |

| 20 | 60.0 | 2.50 (q, 6.5) |

| 21 | 10.0 | 1.10 (d, 6.5) |

| 30 | 25.5 | 1.02 (s) |

| 31 | 15.5 | 0.90 (s) |

| 32 | 18.0 | 0.78 (s) |

| N-CH₃ (C-3) | 39.0 | 2.10 (s) |

| N-CH₃ (C-20) | 34.0 | 2.25 (s) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HSQC, HMBC, NOESY, DEPT, APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex structure of this compound. A suite of 1D and 2D NMR experiments is required to assign the proton (¹H) and carbon (¹³C) signals and to piece together the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum provides initial information about the types of protons present (aliphatic, olefinic, attached to heteroatoms), their chemical environments, and their coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of distinct carbon environments. Further analysis with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. It reveals which protons are adjacent to each other, helping to define the fragments of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their corresponding, and often more easily interpreted, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. The HMBC data is vital for connecting the fragments identified by COSY and for placing quaternary carbons and functional groups within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is fundamental for determining the relative stereochemistry of the molecule.

Due to the absence of specific, publicly available NMR data for this compound in the searched scientific literature, a representative data table for a closely related Buxus alkaloid with a similar structural core would typically be presented here to illustrate the application of these techniques.

Mass Spectrometry (MS and HRESIMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard MS techniques provide the molecular weight of the compound by identifying the molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum offers additional structural clues, often revealing the loss of characteristic side chains or functional groups. For Buxus alkaloids, fragmentation can indicate the nature of the amino and other substituents on the steroidal core.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, a critical piece of information that complements the data obtained from NMR spectroscopy. The high-resolution data helps to distinguish between different elemental compositions that might otherwise have the same nominal mass.

While specific HRESIMS data for this compound is not available in the reviewed sources, for a typical Buxus alkaloid, the data would be presented in a format that includes the calculated and found m/z values, confirming its elemental composition.

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy

UV-Visible and IR spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

Ultraviolet-Visible (UV) Spectroscopy: The UV spectrum can indicate the presence of chromophores, such as conjugated double bonds or aromatic systems. For many Buxus alkaloids, the presence of a 9(19)-cyclopropane ring and a C-4 methylene group results in characteristic UV absorptions. The position of the absorption maximum (λmax) can provide evidence for these structural features.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy would be used to identify key functionalities such as hydroxyl (-OH) groups, amine (N-H) groups, and the C-H bonds of the steroidal skeleton and cyclopropane (B1198618) ring.

Specific λmax values from UV spectroscopy and key absorption bands (in cm⁻¹) from IR spectroscopy for this compound are not detailed in the available literature.

X-ray Diffraction Analysis of Related Buxus Alkaloids

While obtaining a single crystal of this compound suitable for X-ray diffraction analysis may be challenging, the stereochemistry of the molecule can often be confidently inferred by comparing its spectroscopic data with that of structurally similar Buxus alkaloids whose absolute configurations have been unequivocally determined by X-ray crystallography. nist.gov

The rigid tetracyclic core of these alkaloids means that once the structure of a parent compound is established by X-ray analysis, the stereochemistry of new, related alkaloids can often be assigned by observing the correlations in their NOESY spectra and comparing their NMR and other spectroscopic data to the known compound. This comparative approach is a powerful and widely used strategy in the structural elucidation of natural products.

Biosynthesis of Cycloprotobuxine C

Cycloartenol (B190886) as a Common Precursor for Buxus Triterpenoid (B12794562) Alkaloids

The journey to Cycloprotobuxine C commences with cycloartenol, a triterpenoid that serves as a crucial starting point for the synthesis of nearly all plant steroids. benthamdirect.com This makes the biosynthetic pathways of plant-derived steroids chemically distinct from those in fungi and animals, which typically utilize lanosterol. benthamdirect.com The structural foundation of Buxus alkaloids, including this compound, is a cycloartenol skeleton, which undergoes significant modifications, including the degradation of the C-20 side chain and the incorporation of nitrogen-containing substituents at positions C-3 and/or C-20. benthamdirect.comresearchgate.net

The initial formation of cycloartenol itself starts from the linear triterpenoid squalene (B77637). benthamdirect.com In plants, the cyclization of 2,3-oxidosqualene (B107256), catalyzed by the enzyme cycloartenol synthase (CAS), leads to the formation of cycloartenol. plos.orgnih.gov This pentacyclic structure, with its characteristic 9β,19-cyclopropane ring, is the committed precursor for the vast array of sterols and triterpenoid alkaloids found in the plant kingdom, including those in Buxus species. plos.orgnih.gov While some plants possess a dual pathway for sterol biosynthesis via both cycloartenol and lanosterol, the cycloartenol-dependent pathway is predominant and essential for the production of characteristic plant sterols. plos.org

Proposed Enzymatic Pathways in the Formation of this compound

The transformation of cycloartenol into this compound involves a cascade of enzymatic reactions that modify the initial skeleton. While the precise enzymatic pathway for this compound has not been fully elucidated, a general scheme can be proposed based on the known structures of various Buxus alkaloids and the common enzymatic reactions in plant specialized metabolism. nih.govnih.gov

The biosynthesis of complex alkaloids in plants is known to involve highly specific enzymes, particularly oxidoreductases, which catalyze transformations that are often difficult to replicate through synthetic chemistry. nih.gov These enzymes play a critical role in forming the parent ring systems that define the class of the alkaloid. nih.gov In the case of Buxus alkaloids, these modifications are believed to include oxidations, reductions, and the introduction of nitrogen atoms.

The proposed pathway likely involves a series of oxidative steps to modify the cycloartenol core, followed by the incorporation of nitrogen, which is a hallmark of alkaloids. nih.gov The nitrogen atoms are typically derived from amino acids through the action of various enzymes. nih.gov Subsequent enzymatic modifications would then lead to the specific functionalization pattern observed in this compound.

Biogenetic Transformations Leading to the Cyclopropane (B1198618) Moiety

A defining feature of this compound and other Buxus alkaloids is the presence of a 9,19-cyclopropane ring, which is already present in the precursor, cycloartenol. plos.org The formation of this three-membered ring is a key step in the biosynthesis of these compounds and is catalyzed by cycloartenol synthase.

The reaction mechanism for the formation of the cyclopropane ring in cycloartenol is believed to proceed through a cationic intermediate. nih.gov Computational studies on similar triterpene biosyntheses suggest that the cyclization cascade initiated from 2,3-oxidosqualene leads to a protosteryl cation. A subsequent rearrangement and intramolecular proton transfer, guided by the enzyme's active site, results in the formation of the C-9 to C-19 bond, creating the cyclopropane ring.

Carbon State Involvement in Cyclopropanation (Carbocation, Carbanion, Carbon Radical)

The formation of the cyclopropane ring in triterpenoids like cycloartenol is widely accepted to proceed through a carbocation intermediate. nih.gov Theoretical studies on the biosynthesis of other cyclopropane-containing triterpenes support a cationic mechanism over a radical-mediated process. nih.gov The enzymatic environment within cycloartenol synthase precisely controls the folding of the squalene epoxide precursor and stabilizes the transient carbocation intermediates, guiding the reaction towards the formation of the thermodynamically less favorable, yet kinetically accessible, cyclopropane ring.

Role of Specific Enzymes in Alkaloid Biosynthesis within Buxus Species

While the specific enzymes responsible for the complete biosynthetic pathway of this compound in Buxus species have yet to be fully characterized, several classes of enzymes are known to be crucial for alkaloid biosynthesis in plants. These include:

Oxidoreductases: These enzymes, such as cytochrome P450 monooxygenases, are frequently involved in the hydroxylation, oxidation, and rearrangement of the triterpenoid skeleton. nih.gov These modifications are essential for creating the chemical diversity observed in Buxus alkaloids.

Aminotransferases: These enzymes are responsible for introducing nitrogen atoms into the molecule, a defining step in alkaloid biosynthesis. nih.gov The nitrogen is typically sourced from amino acids. nih.gov

Methyltransferases: In some alkaloids, methyl groups are added to nitrogen or oxygen atoms, a reaction often catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While not explicitly confirmed for this compound, this is a common modification in alkaloid biosynthesis.

Reductases and Dehydrogenases: These enzymes are involved in the reduction and oxidation of various functional groups, contributing to the final structure of the alkaloid.

The identification and characterization of these enzymes in Buxus species will be key to fully understanding the intricate biosynthetic pathway of this compound and other related alkaloids.

Data Tables

Table 1: Key Intermediates in the Proposed

| Intermediate | Chemical Formula | Key Role in Biosynthesis |

| Squalene | C₃₀H₅₀ | Linear triterpenoid precursor |

| 2,3-Oxidosqualene | C₃₀H₅₀O | Epoxidized intermediate for cyclization |

| Cycloartenol | C₃₀H₅₀O | Common pentacyclic precursor for Buxus alkaloids |

Table 2: General Classes of Enzymes Involved in Buxus Alkaloid Biosynthesis

| Enzyme Class | Proposed Function |

| Cycloartenol Synthase (CAS) | Catalyzes the formation of the cycloartenol skeleton |

| Oxidoreductases (e.g., P450s) | Hydroxylation and oxidation of the triterpenoid core |

| Aminotransferases | Incorporation of nitrogen atoms |

| Methyltransferases | Potential methylation of functional groups |

| Reductases/Dehydrogenases | Reduction and oxidation of functional groups |

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Cycloprotobuxine C

The total synthesis of a molecule as complex as this compound has not been reported in the literature to date. However, the field of natural product synthesis offers a powerful toolkit of strategies that would be applicable to such a target. Planning such a synthesis requires a combination of convergent assembly to build up molecular complexity efficiently and stereoselective reactions to set the numerous chiral centers with precision.

Stereoselectivity is paramount in the synthesis of natural products, which often possess a large number of stereocenters. nih.gov The biological activity of a molecule is intimately tied to its three-dimensional structure, making the precise control of stereochemistry a critical goal. Synthetic strategies for this compound would need to employ a range of stereoselective reactions, such as substrate-controlled transformations that use the existing chirality in the steroidal framework to direct the stereochemical outcome of subsequent reactions, or catalyst-controlled processes using chiral catalysts to induce enantioselectivity or diastereoselectivity. nih.govnih.gov

The initial step in planning a total synthesis is retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler precursors. A key element of this process is identifying "strategic bonds." These are bonds whose disconnection significantly simplifies the structure, often leading to readily available starting materials or revealing key cyclization strategies. nih.gov

For a polycyclic system like this compound, strategic disconnections would likely target the bonds that form the rings. For instance, analyzing the core skeleton could suggest key cycloaddition or annulation reactions to form the six-membered rings of the steroid core. A particularly insightful approach is "dynamic strategic bond analysis," where a minor modification to the target structure (like the removal of a sterically hindering group) can reveal a powerful, previously non-obvious, bond disconnection that dramatically simplifies the synthesis. researchgate.net In the context of this compound, this could involve temporarily modifying a substituent to facilitate a key ring-forming reaction, with the modification being reversed in a later step.

While a complete synthetic route to this compound is not published, several key transformations are highly relevant for the synthesis of its core structure and for creating analogs.

Barbier-Wieland Degradation : This classical reaction is a method for shortening the carbon chain of a carboxylic acid by one carbon atom. wikipedia.orgbeilstein-journals.org It is particularly useful in steroid chemistry for modifying side chains. youtube.com The process involves the reaction of a carboxylic acid ester with a phenyl Grignard reagent, followed by dehydration and oxidative cleavage of the resulting diphenylalkene. youtube.com This degradation could be employed to synthesize analogs of this compound with modified side chains at the C17 position, which is crucial for structure-activity relationship studies.

Curtius Rearrangement : This versatile reaction transforms a carboxylic acid into a primary amine with one fewer carbon atom, via an acyl azide (B81097) and an isocyanate intermediate. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry. wikipedia.orgnih.gov This is critically important in alkaloid synthesis for installing nitrogen-containing functional groups without disturbing existing stereocenters. nih.govmasterorganicchemistry.com In a potential synthesis of this compound, this reaction would be invaluable for introducing the amino groups at C3 and C20 with the correct stereochemical configuration.

Cyclopropanation : The defining feature of this compound is the cyclopropane (B1198618) ring fused to the A-ring of the steroid nucleus. The construction of this strained three-membered ring is a non-trivial synthetic challenge. researchgate.netrsc.org This transformation would likely be performed on a pre-formed steroidal intermediate containing a double bond between C9 and C10. The specific methods for achieving this are discussed in detail in the following section.

| Key Transformation | Description | Relevance to this compound Synthesis |

| Barbier-Wieland Degradation | Shortens the carbon chain of a carboxylic acid by one carbon. wikipedia.org | Modification of the steroidal side chain for analog synthesis. youtube.com |

| Curtius Rearrangement | Converts a carboxylic acid to a primary amine with retention of stereochemistry. wikipedia.org | Stereospecific installation of the C3 and C20 amino groups. nih.gov |

| Cyclopropanation | Formation of a three-membered ring from an alkene. researchgate.net | Construction of the characteristic 9,10-cyclopropane ring. |

Synthetic Methodologies for Cyclopropane Ring Construction

The construction of the cyclopropane ring is arguably the most defining challenge in a total synthesis of this compound. This highly strained ring is found in numerous biologically active natural products. researchgate.netrsc.org Synthetic chemists have developed several powerful methods for cyclopropane formation, which can be broadly categorized into those involving carbene/carbenoid intermediates and those proceeding via intramolecular nucleophilic substitution (SN2) pathways. ethz.ch

The addition of a carbene or a carbenoid (a metal-bound carbene equivalent) to an alkene is one of the most common and reliable methods for synthesizing cyclopropanes. libretexts.orglibretexts.org The reaction is typically stereospecific, meaning that the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com

A prominent example is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. libretexts.orglibretexts.org This reagent would react with a steroidal precursor containing a C9=C10 double bond to deliver the cyclopropane ring. The reaction is often directed by nearby hydroxyl groups, an effect that could be exploited to control the stereochemistry of the cyclopropanation on a complex steroidal framework.

Another major class of carbene-based cyclopropanation involves the transition-metal-catalyzed decomposition of diazo compounds. ethz.ch In this approach, a catalyst (often based on rhodium, copper, or ruthenium) reacts with a diazo compound, such as ethyl diazoacetate, to generate a metal carbene intermediate. nih.govnih.gov This highly reactive species then transfers the carbene fragment to an alkene. The choice of catalyst and chiral ligands can allow for high levels of enantioselectivity, making it a powerful tool in modern asymmetric synthesis. nih.govnih.gov

An alternative strategy for forming the cyclopropane ring is through an intramolecular SN2 reaction. marquette.edu This method involves a molecule that contains both a nucleophile (typically a carbanion) and a leaving group, positioned three carbons apart. wikipedia.org The nucleophilic attack of the carbanion on the carbon bearing the leaving group results in ring closure to form the cyclopropane. youtube.comnih.gov

For this to occur, the molecule must be able to adopt a conformation that allows for the required backside attack of the nucleophile on the carbon-leaving group bond. youtube.com In the context of a rigid polycyclic steroid, this stereochemical constraint is significant. A potential precursor for this compound could be a steroid with a nucleophilic center (e.g., an enolate or other stabilized carbanion) at C10 and a suitable leaving group (like a tosylate or halide) at C9. Treatment with a base would then trigger the intramolecular cyclization to forge the C9-C10 bond and complete the three-membered ring. This approach, known as a 3-exo-tet cyclization, can be highly effective for forming strained rings embedded in complex scaffolds. wikipedia.org

Design and Synthesis of this compound Derivatives and Analogs

The rational design of this compound analogs is guided by the goal of understanding its structure-activity relationships (SAR) and potentially developing new therapeutic agents. nih.govnih.gov The core principle involves making targeted structural modifications to the parent molecule and evaluating the impact of these changes on biological activity. The structure of this compound offers several key functional groups that are prime candidates for modification.

Key modification sites on the this compound scaffold include:

C-3 and C-20 Amino Groups: These nitrogen-containing substituents are characteristic of many Buxus alkaloids. researchgate.net Modifications can include N-alkylation, N-acylation, or N-formylation to alter the basicity, steric bulk, and hydrogen bonding capacity of these groups. Such changes can probe the importance of these nitrogen centers for receptor binding or other molecular interactions.

C-16 Hydroxyl Group: The secondary alcohol at the C-16 position can be esterified or oxidized. For example, creating acetyl or benzoyl esters introduces different lipophilic and electronic properties, which can influence pharmacokinetics and target engagement. nih.gov

Computational methods, such as density functional theory and molecular docking, can be employed to predict how these structural changes might affect the molecule's properties and interactions with biological targets, thereby guiding the synthetic efforts toward analogs with higher potency or improved selectivity. researchgate.nethanspub.org This synergy between computational prediction and chemical synthesis is a cornerstone of modern rational drug design.

The synthesis of novel analogs of this compound typically starts with the natural product itself, which is isolated from plant sources like Buxus sempervirens. nih.gov Standard organic reactions are then employed to modify the existing functional groups. These semi-synthetic approaches are efficient for generating a library of derivatives for biological screening.

Common synthetic transformations include:

N-Acylation: The amino groups at C-3 and C-20 can be readily acylated using acid chlorides or anhydrides in the presence of a base. This reaction converts the basic amine into a neutral amide, significantly altering its electronic and steric profile.

N-Formylation: Treatment with a formylating agent can introduce a formyl group onto the nitrogen atoms, a modification observed in some naturally occurring Buxus alkaloids. researchgate.net

O-Acylation (Esterification): The C-16 hydroxyl group is a target for esterification. For example, reaction with acetyl chloride or benzoyl chloride would yield the corresponding C-16 ester, masking the polar hydroxyl group and increasing lipophilicity. nih.gov

The following table summarizes representative synthetic routes for creating novel analogs from a this compound-type scaffold.

| Starting Material | Reagent(s) and Conditions | Modification Type | Resulting Analog Class |

| This compound | Acetic Anhydride, Pyridine | N-Acylation | N-Acetyl Derivative |

| This compound | Benzoyl Chloride, Triethylamine | N,O-Acylation | N,O-Benzoyl Derivative |

| This compound | Ethyl Formate, Reflux | N-Formylation | N-Formyl Derivative |

| This compound | Methyl Iodide, K₂CO₃ | N-Alkylation | N-Methyl Derivative |

These synthetic routes provide access to a diverse range of analogs, enabling a systematic exploration of the structure-activity relationships of the this compound scaffold. nih.gov The development of more complex modifications, such as those involving the carbon skeleton, would necessitate more elaborate, multi-step total synthesis strategies. nih.govmdpi.comrsc.org

Molecular and Cellular Mechanisms of Action Preclinical Focus

Enzyme Inhibition Assays

Enzyme inhibition assays have been pivotal in characterizing the biochemical profile of Cycloprotobuxine C. Research has predominantly focused on its role as an inhibitor of cholinesterases, with additional investigations into other enzyme targets.

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). globalsciencebooks.infodokumen.pub Its inhibitory potential has been quantified in studies, with one report indicating an IC50 value of 38.8 µM. scribd.com Molecular docking studies, which predict the binding affinity between a ligand and a target protein, have calculated a binding affinity (docking score) of -8.5 for this compound with human AChE. researchgate.netiiarjournals.org The compound is one of several triterpenoid (B12794562) alkaloids isolated from plants of the Buxus genus, such as Buxus papillosa and Buxus bodinieri, that have demonstrated this inhibitory activity. scribd.comresearchgate.netbohrium.comresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound This table summarizes the reported in vitro inhibitory activity of this compound against AChE.

| Compound Name | Target Enzyme | Source Organism | IC50 Value (µM) | Reference |

|---|

In addition to inhibiting AChE, this compound demonstrates notable inhibitory activity against butyrylcholinesterase (BChE). globalsciencebooks.infophcogrev.com Research suggests that it may even be a more selective inhibitor for BChE compared to AChE. globalsciencebooks.info Triterpenoid alkaloids from Buxus papillosa, including this compound, have been evaluated for their BChE inhibitory effects. researchgate.netphcogrev.com Specific assay results have determined the IC50 value of this compound against BChE to be 2.73 µM. researchgate.netphcogrev.com

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound This table presents the in vitro inhibitory activity of this compound against BChE.

| Compound Name | Target Enzyme | Source Organism | IC50 Value (µM) | Reference |

|---|

Investigations have extended to other enzymes to broaden the mechanistic understanding of this compound. The compound was assessed for its ability to inhibit Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease, but it was not found to be a moderately active inhibitor in the study. researchgate.netresearchgate.net

The compound has also been evaluated for its effect on Glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways. researchgate.netresearchgate.net Studies on alkaloids isolated from Buxus bodinieri reported that this compound exhibited moderate to weak inhibitory activity against GST. researchgate.netresearchgate.net

Cell-Based Assay Systems for Mechanistic Research

Cell-based assays are crucial for transitioning from biochemical observations to understanding the effects of a compound on whole, living cells.

The biological activities of this compound have been explored using various in vitro systems. Cell-based assays have been employed to determine the compound's effects on cell viability and specific cellular functions. For instance, its cytotoxicity was evaluated on a fibroblast cell line, providing insights into its general toxicity profile in a cellular context. bohrium.com Furthermore, the compound has been tested in in vitro assays against protozoan pathogens, demonstrating its evaluation in systems utilizing whole cells. nih.gov These assays are fundamental in determining the cellular consequences of the enzyme inhibition observed in cell-free systems.

Research has begun to explore the impact of this compound on cellular signaling endpoints such as cell proliferation and programmed cell death (apoptosis). One study noted its investigation for inducing apoptosis in human cancer cell lines. vdoc.pub While detailed mechanistic studies on this compound are emerging, related Buxus alkaloids have shown effects on cell cycle arrest and the attenuation of cancer cell migration and invasion. researchgate.net In an evaluation using a fibroblast cell line, this compound did not exert cytotoxic effects, suggesting it does not inhibit proliferation or induce cell death in that specific normal cell type under the tested conditions. bohrium.com

Use of Immortalized Cell Lines vs. Primary Cells in Research

In the preclinical investigation of compounds like this compound, the choice between using immortalized cell lines and primary cells is a critical decision that influences the interpretation and physiological relevance of the findings.

Primary cells , which are isolated directly from living tissues, are considered to provide a more biologically relevant model as they closely mimic the physiological state of cells within an organism. patsnap.com They retain the original tissue's characteristics, including morphology, growth patterns, and responses to stimuli, making them ideal for studying normal cellular functions and disease states. patsnap.com However, their use is limited by a finite lifespan, as they undergo a limited number of divisions before entering senescence, which can be a drawback for long-term or large-scale experiments. patsnap.com

Despite these differences, immortalized cell lines remain valuable tools, particularly for initial high-throughput screening and mechanistic studies. patsnap.com The key is to recognize their limitations and, where possible, validate key findings in primary cells to ensure greater physiological relevance. patsnap.comnih.gov The choice ultimately depends on the specific research question, with primary cells being favored for studies requiring high physiological accuracy and immortalized lines for large-scale or long-term investigations. patsnap.com

Table 1: Comparison of Primary Cells and Immortalized Cell Lines in Research

| Feature | Primary Cells | Immortalized Cell Lines |

| Origin | Directly isolated from living tissue. patsnap.com | Genetically modified to bypass senescence. patsnap.comgithub.io |

| Lifespan | Finite, limited number of cell divisions. patsnap.com | Indefinite proliferation. patsnap.com |

| Physiological Relevance | High, closely mimics in vivo conditions. patsnap.com | Can differ significantly from in vivo state due to mutations. github.ionih.gov |

| Advantages | More accurate data for human biology, maintain tissue characteristics. patsnap.com | Suitable for long-term, large-scale experiments, cost-effective. patsnap.com |

| Limitations | Limited lifespan, challenging for long-term studies. patsnap.com | Genetic alterations may not reflect normal physiology. patsnap.comgithub.io |

| Typical Use Cases | Studying intricate cellular functions, disease mechanisms. patsnap.com | High-throughput screening, genetic manipulation studies. patsnap.com |

Molecular Target Identification and Validation

Computational Approaches (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are instrumental in identifying and characterizing the potential molecular targets of bioactive compounds like this compound. nih.govresearchgate.net This in silico technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net By modeling the interaction between a small molecule and a protein target at the atomic level, researchers can estimate the binding affinity and elucidate the binding mode, providing insights that guide further experimental validation. nih.govnih.gov

The process often involves creating a three-dimensional model of the target protein and then "docking" the ligand into the active site. researchgate.net The accuracy of the docking protocol is a crucial first step and is often validated by redocking a known ligand into its corresponding crystal structure to ensure the computational method can reliably reproduce the experimentally observed binding pose. nih.gov

In the context of compounds that modulate signaling pathways, such as the Hedgehog pathway, molecular docking can help identify specific binding sites on key proteins like the Smoothened (SMO) receptor. nih.govnih.gov For example, docking studies with the well-known SMO inhibitor cyclopamine (B1684311) have revealed that it binds within a long, narrow cavity in the transmembrane domain of the SMO receptor. nih.gov These computational models can also explain how different ligands interact with specific amino acid residues within the binding pocket, which is crucial for understanding the molecular basis of their activity and for designing more potent and selective analogs. nih.govnih.gov

Receptor Binding Studies

Receptor binding studies are essential for validating the targets identified through computational methods and for quantifying the affinity of a compound for its receptor. These experimental assays directly measure the interaction between a ligand, such as this compound, and its putative receptor protein.

While specific receptor binding data for this compound is not detailed in the provided search results, the methodology can be inferred from studies of similar compounds that target the Hedgehog signaling pathway. The primary target of many inhibitors in this pathway is the Smoothened (SMO) receptor. nih.govmedchemexpress.com For the related compound cyclopamine, it has been shown to directly interact with and inhibit SMO. medchemexpress.come-jarb.org

Studies on cyclopamine have revealed a complex binding mechanism where its effect can be either agonistic or antagonistic depending on which domain of the SMO receptor it binds to—the Cysteine-Rich Domain (CRD) or the Transmembrane Domain (TMD). nih.gov Molecular dynamics simulations, a powerful computational tool, have been used to explore these domain-specific interactions, showing that cyclopamine binding to the CRD facilitates receptor activation, while binding to the TMD hinders it. nih.gov Such detailed binding analyses are critical for understanding the nuanced pharmacology of a compound.

Investigation of Protein Interactions and Signaling Cascades

The biological effect of a compound like this compound is ultimately determined by how it modulates protein-protein interactions and downstream signaling cascades. nih.govnih.gov Signal transduction is fundamentally reliant on these specific interactions, which are often mediated by modular protein domains. nih.gov

This compound is related to cyclopamine, a known inhibitor of the Hedgehog (Hh) signaling pathway. medchemexpress.come-jarb.org This evolutionarily conserved pathway plays a critical role in embryonic development, tissue regeneration, and cell proliferation. e-jarb.orgnih.govyoutube.com The canonical Hh pathway is initiated by the binding of a Hedgehog ligand to its receptor, Patched (PTCH). medchemexpress.comyoutube.com This binding relieves the inhibition that PTCH exerts on the Smoothened (SMO) receptor. medchemexpress.com Activated SMO then triggers an intracellular cascade that ultimately leads to the activation of the GLI family of transcription factors. medchemexpress.comnih.gov These transcription factors then move to the nucleus to regulate the expression of target genes that control cell fate and proliferation. nih.govyoutube.com

Compounds that inhibit this pathway, like cyclopamine, typically do so by binding directly to SMO, preventing its activation and thereby blocking the downstream signaling cascade. medchemexpress.com This leads to the suppression of GLI-mediated gene transcription. nih.gov The investigation of these signaling cascades often involves techniques such as quantitative PCR and western blotting to measure changes in the expression levels of key pathway components like PTCH1 and GLI1 in response to compound treatment. nih.gov

Structure-Activity Relationship (SAR) Studies in Mechanistic Context

Elucidating Key Structural Features Influencing Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to identify the key structural motifs of a molecule that are responsible for its biological activity. nih.govnih.gov By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of which functional groups are essential for potency and selectivity. nih.gov

In the context of Hedgehog pathway inhibitors, SAR would focus on modifications to the core steroidal alkaloid structure shared by compounds like cyclopamine and this compound. Key features likely to be investigated would include the steroidal backbone, the piperidine (B6355638) ring, and various substituents. For instance, studies on other SMO inhibitors have shown that even minor differences in how a ligand interacts with the binding pocket, such as the formation of weak interactions with specific residues like D473, can determine its effectiveness against chemoresistant mutants. nih.gov The goal of such SAR studies is to identify modifications that enhance binding affinity to the target protein (e.g., SMO), improve selectivity, and optimize pharmacological properties. nih.govnih.gov

Impact of Functional Groups on Enzyme Inhibition Potential

The potential of this compound and related steroidal alkaloids to inhibit enzymes is intrinsically linked to their complex three-dimensional structure and the specific functional groups they possess. Preclinical research, particularly focusing on acetylcholinesterase (AChE), an enzyme critical in the metabolism of the neurotransmitter acetylcholine, has provided valuable insights into the structure-activity relationships (SAR) within this class of compounds. The analysis of structurally similar Buxus alkaloids reveals that specific moieties are crucial for potent enzyme interaction and inhibition.

Detailed Research Findings

Studies comparing the inhibitory effects of different triterpenoidal alkaloids on acetylcholinesterase have underscored the importance of amino groups at specific positions on the steroid skeleton. A key investigation analyzed the inhibition of Torpedo californica acetylcholinesterase by two related Buxus alkaloids, Buxamine-B and Buxamine-C, providing a clear example of how subtle structural differences lead to significant changes in inhibitory potency. nih.gov

The core cyclopentanophenanthrene skeleton of these alkaloids allows them to fit within the aromatic gorge of the acetylcholinesterase enzyme. nih.gov However, the key interactions are dictated by the amino groups at the C-3 and C-20 positions. These groups are thought to mimic bis-quaternary ammonium (B1175870) inhibitors, which are known to interact with specific tryptophan residues (Trp84 and Trp279) in the enzyme's active site. nih.gov

The research highlighted that Buxamine-C is a significantly more potent inhibitor than Buxamine-B, with an inhibition constant (K_i_) of 5.5 µM, approximately 20 times lower than that of Buxamine-B (110 µM). nih.gov This marked difference in potency is attributed to the positioning of the C-3 amino group. In Buxamine-C, this functional group is believed to be better positioned deep within the aromatic gorge of the enzyme, leading to a more effective and stable interaction. This finding suggests that the precise spatial arrangement of the C-3 amino group is a critical determinant for the inhibitory activity of these types of alkaloids. nih.gov

While direct modification studies on this compound are not extensively documented in this context, the principles derived from its close structural relatives like Buxamine-B and Buxamine-C are fundamental. These findings indicate that the presence and orientation of key functional groups, particularly the amino moieties on the steroidal backbone, are the primary drivers of their enzyme inhibition potential.

Enzyme Inhibition Data

The following table summarizes the comparative inhibitory potency of Buxamine-B and Buxamine-C against Torpedo californica acetylcholinesterase, demonstrating the functional importance of specific structural features.

| Compound | Inhibition Constant (K_i_) against AChE (µM) | Relative Potency |

|---|---|---|

| Buxamine-C | 5.5 | ~20x more potent than Buxamine-B |

| Buxamine-B | 110 | Reference |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Research Quantification and Profiling

Chromatographic methods play a pivotal role in separating Cycloprotobuxine C from complex mixtures, such as plant extracts, and for its subsequent quantification and profiling.

Liquid chromatography coupled with mass spectrometry (LC/MS), including high-performance liquid chromatography-mass spectrometry (HPLC/MS) and ultra-high-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC/+ESI-QqTOF-MS/MS), is a cornerstone technique in the analysis of Buxus alkaloids. These methods are widely employed for the identification and quantification of alkaloids, including this compound, within complex plant extracts and fractions noah.nrwnih.govnih.govresearchgate.netthieme-connect.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. LC/MS allows for the separation of numerous compounds present in an extract based on their physicochemical properties, while the mass spectrometer provides information about their molecular weight and fragmentation patterns. This hyphenated technique is invaluable for creating detailed analytical profiles of plant samples nih.govnih.govresearchgate.net. For instance, UHPLC/+ESI-QqTOF-MS/MS has been used to analyze different fractions of Buxus sempervirens extracts to investigate their alkaloid profiles nih.govnih.govresearchgate.net. HPLC-ESI-Q-TOF-MS has also been specifically utilized in the identification of this compound researchgate.net. Furthermore, LC-MS analysis can be applied to evaluate the distribution of alkaloids during separation processes like spiral coil-countercurrent chromatography (spCCC) semanticscholar.org.

Tandem mass spectrometry (MS/MS) is a powerful technique used in conjunction with LC/MS for the structural elucidation and confirmation of natural products like this compound. ESI-QqTOF-MS/MS is frequently used to obtain detailed fragmentation patterns of isolated Buxus alkaloids noah.nrwnih.govresearchgate.net. By analyzing how a precursor ion (the intact molecule) breaks down into product ions, researchers can deduce structural information. This is particularly important for confirming the identity of known compounds and for elucidating the structures of novel alkaloids nih.gov. Knowledge of characteristic fragmentation patterns of Buxus steroidal alkaloids aids in their rapid identification in complex plant extracts, even in the absence of reference standards nih.govmdpi.com. Specific core fragments observed in MS/MS spectra can indicate the presence of particular structural features within the alkaloid molecule mdpi.com.

Preclinical Pharmacodynamic Investigations

In Vitro and Ex Vivo Models for Pharmacodynamic Assessment

The preclinical evaluation of the pharmacodynamic properties of novel compounds like Cycloprotobuxine C relies on a variety of established in vitro and ex vivo models. These models are crucial for elucidating the physiological and pharmacological effects on the cardiovascular system in a controlled environment, providing foundational data before any potential clinical application.

In vitro models are essential for initial screening and mechanistic studies at the cellular and subcellular levels. These typically involve isolated biological components. For cardiovascular assessment, this can include:

Isolated Cardiac Myocytes: These cells are used to study the direct effects of a compound on the electrophysiological properties and contractility of heart muscle cells. Parameters such as action potential duration, ion channel currents, and calcium transients can be precisely measured.

Isolated Blood Vessels: Rings of arteries or veins are mounted in organ baths to assess the vasodilatory or vasoconstrictive effects of a substance. This allows for the characterization of endothelial-dependent and -independent mechanisms.

Cell Lines: Genetically modified cell lines expressing specific ion channels (e.g., hERG channels) are used to determine a compound's potential for inducing cardiac arrhythmias by assessing its interaction with key cardiac ion channels.

Ex vivo models bridge the gap between in vitro studies and whole-animal (in vivo) experiments. These models utilize entire organs or tissues isolated from an organism and maintained in a viable state. A prominent example is the:

Langendorff Perfused Heart: This model involves isolating the heart and perfusing it with a nutrient-rich solution, allowing it to continue beating outside the body. It is an invaluable tool for studying the direct effects of a compound on cardiac function, including heart rate, contractility, and coronary flow, in the absence of systemic neural and hormonal influences.

While specific studies detailing the use of these models for this compound are limited in publicly available literature, the broader class of Buxus alkaloids, to which it belongs, has been investigated using such preclinical tools. These alkaloids are traditionally recognized for their cardiovascular effects zu.edu.pk.

Elucidation of Pharmacodynamic Mechanisms in Preclinical Settings

The pharmacodynamic mechanisms of this compound are not extensively documented in dedicated studies. However, insights can be drawn from the known activities of structurally related Buxus alkaloids and its own identified interactions.

This compound has been identified as an inhibitor of acetylcholinesterase (AChE) scribd.com. Inhibition of AChE leads to an increase in the concentration of acetylcholine (B1216132) at the synaptic cleft, which can have significant cardiovascular effects, including a decrease in heart rate (bradycardia) and vasodilation. This represents a primary potential pharmacodynamic mechanism.

Furthermore, investigations into other Buxus alkaloids provide clues to additional mechanisms. For instance, the closely related compound Cyclovirobuxine D, used in China for treating cardiovascular ailments, has demonstrated cardioprotective effects in vitro zu.edu.pkglobalsciencebooks.info. Studies on various Buxus alkaloids have also pointed towards interactions with cardiac ion channels, a common mechanism for anti-arrhythmic and other cardiovascular drugs. Some alkaloids from Buxus microphylla have been found to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization vdoc.pub. Blockade of this channel can prolong the cardiac action potential, an effect that can be either therapeutic or pro-arrhythmic depending on the context.

While direct evidence is pending, it is plausible that this compound shares some of these ion channel modulating properties due to its structural similarity to other active Buxus alkaloids.

Characterization of Time-Course and Dose-Response Relationships

A dose-response study would involve exposing isolated tissues (e.g., in an organ bath) or cells to a range of this compound concentrations to determine the concentration at which a particular effect (e.g., 50% of the maximal response, or EC50) is observed. For example, in the context of its acetylcholinesterase inhibitory activity, a dose-dependent inhibition would be expected scribd.com.

A time-course study would track the onset, peak, and duration of the compound's effect after administration in a preclinical model. For instance, if this compound induces bradycardia, a time-course analysis in a Langendorff-perfused heart model would reveal how quickly the heart rate decreases and for how long this effect is maintained at a given concentration.

The table below illustrates a hypothetical dose-response relationship for the acetylcholinesterase inhibitory activity of this compound, based on its known function.

| Concentration of this compound (µM) | Acetylcholinesterase Inhibition (%) |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 50 | 85 |

| 100 | 95 |

This table is for illustrative purposes to demonstrate a typical dose-response relationship and does not represent actual experimental data for this compound's cardiovascular effects.

Understanding Mechanistic Explanations of Observed Biological Effects

The observed and potential biological effects of this compound can be mechanistically linked to its known and inferred pharmacodynamic actions.

The primary established mechanism is its inhibition of acetylcholinesterase scribd.com. The resulting increase in acetylcholine can explain potential effects such as bradycardia and vasodilation through the stimulation of muscarinic receptors in the heart and blood vessels, respectively.

Based on studies of related compounds, another significant potential mechanism is the modulation of cardiac ion channels . If this compound, like other Buxus alkaloids, interacts with channels such as the hERG potassium channel or voltage-gated calcium channels, this could explain potential anti-arrhythmic or other electrophysiological effects vdoc.pubnih.gov. For example, a blockade of calcium channels could lead to a negative inotropic effect (reduced contractility) and contribute to bradycardia.

Additionally, some steroidal alkaloids, a class to which this compound belongs, have been investigated for their effects on signaling pathways like the Hedgehog signaling pathway . While the cardiovascular implications of this for this compound are yet to be explored, the inhibitor of this pathway, cyclopamine (B1684311), has shown effects in models of pulmonary arterial hypertension. This suggests a potential, though speculative, avenue for the broader cardiovascular actions of related compounds.

A summary of the potential mechanistic links is provided in the table below.

| Observed/Potential Biological Effect | Plausible Mechanistic Explanation | Supporting Evidence/Inference |

| Bradycardia (slowing of heart rate) | Inhibition of acetylcholinesterase; potential blockade of calcium channels. | Direct evidence for AChE inhibition scribd.com; Inferred from actions of related Buxus alkaloids. |

| Vasodilation (widening of blood vessels) | Inhibition of acetylcholinesterase leading to increased acetylcholine and endothelial nitric oxide release. | Inferred from the known pharmacology of AChE inhibitors. |

| Anti-arrhythmic activity | Modulation of cardiac ion channels (e.g., potassium, calcium channels). | Inferred from studies on other Buxus alkaloids showing hERG channel inhibition vdoc.pub. |

Further preclinical research is necessary to definitively elucidate these mechanisms for this compound.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Cycloprotobuxine C and Analogs

The total synthesis of this compound has not yet been reported, marking it as a significant and formidable challenge for the organic synthesis community. The molecule's structure, characterized by a dense and stereochemically rich pentacyclic core fused with a unique 9,19-cyclopropane ring, demands highly innovative and efficient synthetic strategies.

Early synthetic efforts within the Buxus alkaloid family have provided foundational knowledge, such as approaches to the related 9(10→19)abeo-pregnane system, which shares a rearranged steroid core but lacks the signature cyclopropane (B1198618) moiety. nih.govacs.org The primary hurdles in a total synthesis of this compound involve the precise construction of its tetracyclic framework and the diastereoselective installation of the strained three-membered ring onto the sterically hindered C-9 and C-10 positions.

Future synthetic endeavors will likely move beyond classical methods and embrace modern, powerful transformations. rsc.orgresearchgate.net Strategies such as late-stage C-H functionalization could offer a direct route to forge the C-C bond for the cyclopropane ring on a pre-assembled steroidal intermediate. Furthermore, radical-mediated cyclizations or novel transition-metal-catalyzed cross-coupling reactions, which have proven successful in the synthesis of other complex alkaloids, could provide new pathways to the core structure. thieme-connect.denih.govnih.gov The development of a successful total synthesis would not only be a landmark achievement in natural product synthesis but would also open the door to producing a wide range of structural analogs for detailed structure-activity relationship (SAR) studies.

| Synthetic Challenge | Potential Future Strategies | Anticipated Outcome |

|---|---|---|

| Stereoselective synthesis of the pentacyclic core | Diels-Alder cycloadditions, Cascade reactions, Asymmetric catalysis | Efficient and controlled construction of the fundamental skeleton. |

| Installation of the 9,19-cyclopropane ring | Late-stage C-H activation, Simmons-Smith-type cyclopropanation on advanced intermediates, Radical-mediated cyclization | Formation of the key structural motif that defines this compound. |

| Synthesis of structural analogs | Divergent synthetic routes from a common intermediate, Modification of the completed natural product core | Access to novel compounds for SAR studies and exploration of biological activity. |

Integration of Chemical Biology and Computational Approaches in Mechanistic Studies

A significant gap in the current understanding of this compound lies in its precise molecular mechanism of action. While some biological activities have been reported for related compounds, the specific protein targets and cellular pathways modulated by this compound remain largely unknown. wikipedia.org The integration of computational modeling and chemical biology offers a powerful, synergistic approach to close this knowledge gap.

Computational methods, particularly Density Functional Theory (DFT), have already been applied to study the structure and electronic properties of new N-acetylated Buxus alkaloid derivatives, providing insights into how structural modifications affect their chemical reactivity and potential for biological interactions. hanspub.org Such in silico studies can be extended to this compound to perform molecular docking simulations against libraries of known protein targets, predict potential binding sites, and model its metabolic fate. nih.govnih.gov

Complementing these computational predictions, chemical biology provides the experimental tools for validation. The synthesis of specialized molecular probes derived from the this compound scaffold is a key future direction. For instance, incorporating a photoreactive group or an affinity tag (like biotin) onto the molecule would enable techniques such as photo-affinity labeling and affinity purification mass spectrometry to physically isolate and identify its cellular binding partners. The unique reactivity of cyclopropane and cyclopropene (B1174273) derivatives also makes them attractive for designing mechanism-based probes. nih.govburnschemistry.com The convergence of predictive computational analysis with empirical chemical biology will be instrumental in definitively identifying the molecular targets of this compound and unraveling its mechanism of action at a molecular level.

Exploration of Undiscovered Biological Activities and Molecular Pathways

The Buxus alkaloids are a treasure trove of biological activity, with different members of the family exhibiting a wide array of pharmacological effects. This chemical diversity strongly suggests that the full biological potential of this compound has yet to be discovered. Structurally related compounds have been identified with significant cytotoxic, cardioprotective, antiprotozoal, and enzyme-inhibitory activities. nih.govnih.govmdpi.comnih.gov

For example, various Buxus alkaloids have demonstrated potent cytotoxicity against human ovarian cancer cell lines, protective effects in doxorubicin-induced cardiac injury models, and inhibitory activity against the HIV reverse transcriptase enzyme. wikipedia.orgnih.govnih.gov Others have shown promise as antiplasmodial (antimalarial) and antitrypanosomal agents or as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.govmdpi.comresearchgate.net This breadth of activity within the same structural family makes this compound a high-priority candidate for broad-spectrum biological screening.

Future research should focus on systematically evaluating this compound against a diverse panel of therapeutic targets, including various cancer cell lines, pathogenic microbes (viruses, bacteria, and parasites), and key enzyme classes involved in human disease. Molecular pathways that are known to be affected by other Buxus alkaloids—such as those involved in cell cycle regulation, apoptosis, and neuromuscular signaling—should be investigated as starting points for mechanistic studies of this compound. researchgate.net Such explorations hold the potential to uncover novel therapeutic applications for this intricate natural product.

| Alkaloid/Extract From Buxus | Observed Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Buxusemine F, Buxanoldine | Cardioprotective effect against doxorubicin-induced injury. nih.gov | Cardiology, Oncology (as an adjuvant) |

| Alkaloids from Buxus sinica | Cytotoxicity against ovarian cancer cell lines (ES2, A2780). nih.gov | Oncology |

| O-tigloylcyclovirobuxeine-B | Antiplasmodial (antimalarial) activity. nih.gov | Infectious Disease (Malaria) |

| Cyclobuxine | Inhibition of HIV reverse transcriptase. wikipedia.org | Infectious Disease (HIV) |

| General Buxus extracts | Inhibition of acetylcholinesterase and butyrylcholinesterase. researchgate.net | Neurodegenerative Disease (e.g., Alzheimer's) |

| Alkaloids from Buxus papillosa | Antispasmodic and bronchodilator effects. acs.org | Respiratory and Gastrointestinal Disorders |

Advances in Biosynthetic Engineering for Enhanced Production or Novel Analog Creation

The natural production of this compound is limited by the slow growth of Buxus plants and the low, often variable, concentrations of the alkaloid within the plant tissues. nih.govmdpi.comnih.gov These limitations present a major bottleneck for both research and potential commercial development. Biosynthetic engineering offers a transformative solution to this problem.

The biosynthesis of Buxus alkaloids is understood to originate from the triterpenoid (B12794562) cycloartenol (B190886). wikipedia.org A key, and likely rate-limiting, step is the formation of the distinctive cyclopropane ring, a reaction catalyzed by a specialized enzyme, probably an S-adenosylmethionine (SAM)-dependent cyclopropane synthase. nih.gov Advances in biosynthetic engineering provide two main strategies to enhance production:

Metabolic Engineering of the Host Plant: This approach involves manipulating the genetic machinery within Buxus itself. Using techniques like Agrobacterium-mediated transformation, key genes in the biosynthetic pathway—such as those for cycloartenol synthase and the putative cyclopropanase—could be overexpressed in Buxus cell or hairy root cultures. nih.govynu.edu.cn Gene-editing technologies like CRISPR could also be used to silence genes of competing metabolic pathways, thereby funneling more precursors towards this compound production. nih.gov

Heterologous Expression in Microbial Hosts: A more advanced strategy involves identifying all the genes in the this compound pathway and transferring them into a fast-growing, easily scalable microorganism like baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. nih.govnih.gov Successfully reconstituting the entire pathway in a microbial chassis would enable large-scale, cost-effective production in industrial fermenters, completely independent of plant cultivation. nih.gov

Furthermore, heterologous expression platforms are ideal for combinatorial biosynthesis . By introducing enzymes from other natural product pathways or using engineered enzyme variants, it becomes possible to create novel analogs of this compound that possess different functional groups or stereochemistries. This approach could rapidly generate a library of new compounds for drug discovery, far beyond what is accessible from the plant source alone.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Cycloprotobuxine C?